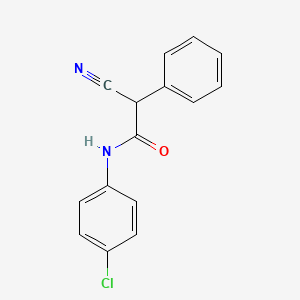
N-(4-chlorophenyl)-2-cyano-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-2-cyano-2-phenylacetamide” is a complex organic compound. It contains a cyano group (-CN), an amide group (-CONH2), a phenyl group (C6H5), and a chlorophenyl group (C6H4Cl). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the cyano and chlorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might make the compound a good nucleophile, while the amide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers have synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications, although further studies are needed to explore their efficacy against other viruses.
Antibacterial and Antibiofilm Properties
The compound’s structural features make it an interesting candidate for antibacterial research. By modifying the phenyl ring, derivatives like 2-chloro-N-(2-chlorophenyl)nicotinamide and 2-chloro-N-(3-chlorophenyl)nicotinamide have been synthesized and characterized. These compounds may exhibit antibacterial and antibiofilm activities .
Herbicidal Potential
Sulfonamide derivatives, including those related to our compound, have been investigated for herbicidal properties. While specific studies on N-(4-chlorophenyl)-2-cyano-2-phenylacetamide are scarce, its structural similarity to other herbicidal compounds warrants exploration in this field .
Antifungal Applications
Sulfonamide derivatives have been associated with antifungal properties. Although direct evidence for our compound is limited, its structural motifs align with known antifungal agents. Investigating its effects against fungal pathogens could yield valuable insights .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including using appropriate personal protective equipment and following safe laboratory practices .
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-cyano-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)14(10-17)11-4-2-1-3-5-11/h1-9,14H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMJZQDZYUJADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-cyano-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

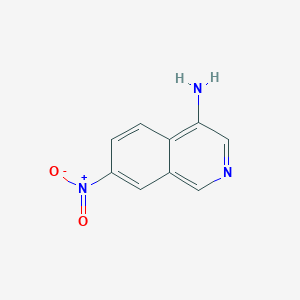
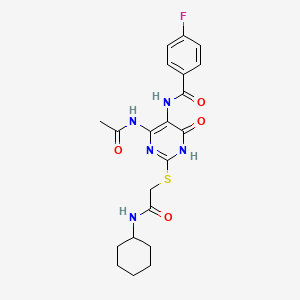
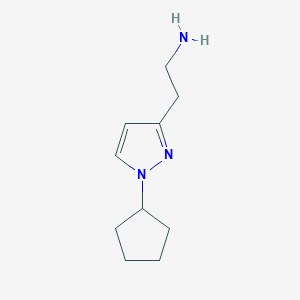
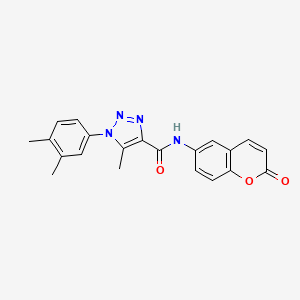


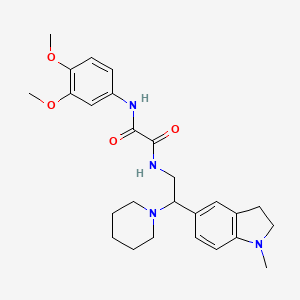
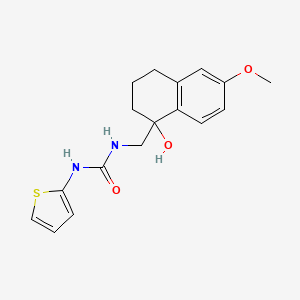
![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)
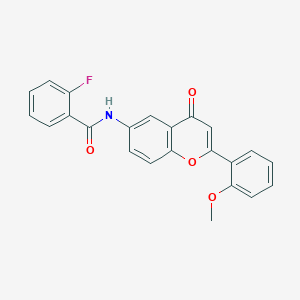
![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)